Thiazolidine, 3-methyl-

Description

Historical Context and Evolution of Thiazolidine (B150603) Chemistry Research

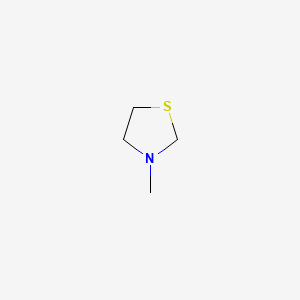

The study of 4-thiazolidones and their derivatives has been a subject of pharmaceutical science since the early 20th century. benthamscience.comresearchgate.net This long history has established a rich foundation for the synthetic exploration of these heterocyclic compounds, allowing for extensive modeling of biologically active molecules built upon the 4-thiazolidone scaffold. benthamscience.comresearchgate.net The core of this research field is the thiazolidine ring, a five-membered saturated ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. asianjpr.com A pivotal moment in the history of thiazolidine research was the discovery of the antibiotic penicillin, which features a thiazolidine ring fused to a β-lactam ring. asianjpr.com

In recent decades, research has expanded significantly, moving from fundamental synthesis to exploring a vast array of pharmacological activities. nih.govnih.gov The introduction of thiazolidinediones (TZDs), also known as glitazones, in the late 1990s for the treatment of type 2 diabetes marked a new phase in the application of this heterocyclic system. asianjpr.comjuniperpublishers.comwikipedia.org This evolution has been driven by the development of novel synthetic methodologies, including green chemistry approaches and multi-component reactions, aimed at improving yield, purity, and selectivity. nih.gov

Significance of the Thiazolidine Ring System in Heterocyclic Chemistry

The thiazolidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in a multitude of pharmacologically dynamic natural products and synthetic compounds. nih.govbohrium.com It is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds that exhibit a wide range of biological activities. nih.govbohrium.com

The versatility of the thiazolidine nucleus stems from the ease with which substitutions can be made at positions 2, 3, 4, and 5, allowing for fine-tuning of the molecule's properties. nih.govresearchgate.net The presence of both sulfur and nitrogen atoms within the ring contributes to its unique chemical properties and its ability to interact with various biological targets. researchgate.net Thiazolidine derivatives are known to exhibit an impressive spectrum of activities, including:

Anticancer nih.gov

Antimicrobial nih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Antioxidant nih.gov

This broad utility has made the thiazolidine scaffold a focal point for the development of new therapeutic agents. researchgate.netbohrium.com

Overview of N-Methylated Thiazolidines as Research Objects

The substitution at the nitrogen atom (N-3) of the thiazolidine ring is a critical area of research for modifying the molecule's biological profile. N-methylation, the addition of a methyl group at this position, can have profound effects on a compound's activity. For instance, one structure-activity relationship study found that the N-methylation of a specific thiazolidine-2,4-dione analogue, which was a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulted in the complete loss of its inhibitory activity. asianjpr.com

Conversely, other research has demonstrated the utility of N-substitution for creating active compounds. Studies on a series of N-substituted 2,4-thiazolidinediones revealed that compounds with specific benzyl (B1604629) groups at the N-3 position showed significant hypoglycemic activity. researchgate.net The introduction of a methyl group on the nitrogen atom can alter the compound's solubility, steric hindrance, and electronic properties, thereby influencing its interaction with biological receptors. asianjpr.com These findings underscore the importance of the N-3 position as a key site for structural modification in the design of new thiazolidine-based molecules.

Scope and Relevance of Current Research Endeavors on Thiazolidine, 3-methyl-

Current academic research on the specific compound "Thiazolidine, 3-methyl-" and its immediate derivatives focuses on their role as fine chemicals and building blocks in organic synthesis. While much of the broader research on thiazolidines targets complex derivatives for pharmacological screening, the simpler "Thiazolidine, 3-methyl-" serves as a foundational structure.

Specific examples found in chemical catalogs for research purposes include:

3-Methyl-1,3-thiazolidine-2-thione : This compound is available for research use, indicating its application in synthetic chemistry projects. amerigoscientific.com

3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride : This derivative is offered to support academic research, likely as a starting material for more complex molecules. fluorochem.co.uk

The relevance of these simple N-methylated thiazolidines lies in their utility for systematic studies. They allow researchers to probe the fundamental effects of N-methylation on the thiazolidine ring's reactivity and properties, providing essential data for designing more elaborate structures with specific biological functions. For example, research into 5-arylidene-3-m-tolyl thiazolidine-2,4-diones, which are N-substituted thiazolidines, involves multi-step synthesis where the core thiazolidine ring is first formed and then further modified. plos.org The study of basic structures like "Thiazolidine, 3-methyl-" is therefore integral to the continued development of the broader field of thiazolidine chemistry.

Data Tables

Table 1: Properties of Selected 3-Methyl-Thiazolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 3-Methyl-1,3-thiazolidine-2-thione | 1908-87-8 | C4H7NS2 | 133.24 | amerigoscientific.com |

| 3-methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | Not specified | C5H10ClNO2S | Not specified | fluorochem.co.uk |

Structure

3D Structure

Properties

CAS No. |

52288-89-8 |

|---|---|

Molecular Formula |

C4H9NS |

Molecular Weight |

103.19 g/mol |

IUPAC Name |

3-methyl-1,3-thiazolidine |

InChI |

InChI=1S/C4H9NS/c1-5-2-3-6-4-5/h2-4H2,1H3 |

InChI Key |

DGYVIUKQSWPZCL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCSC1 |

Origin of Product |

United States |

Synthetic Methodologies for Thiazolidine, 3 Methyl and Its Derivatives

Direct Cyclization Approaches to the Thiazolidine (B150603) Ring System

The formation of the thiazolidine ring is fundamentally based on the cyclocondensation of bifunctional precursors. These methods provide a direct and efficient route to the core heterocyclic structure.

Condensation Reactions for Thiazolidine Core Formation

The most common and direct method for synthesizing the thiazolidine ring is the condensation reaction between a β-aminothiol and a carbonyl compound (an aldehyde or a ketone). For the parent compound, thiazolidine, this involves the reaction of cysteamine (B1669678) with formaldehyde. wikipedia.org The reaction proceeds via the formation of a Schiff base intermediate from the amine and carbonyl, followed by an intramolecular cyclization involving the thiol group, which attacks the imine carbon. researchgate.net

Analogously, the synthesis of Thiazolidine, 3-methyl- is achieved by the condensation of N-methylcysteamine with formaldehyde. This reaction directly installs the methyl group at the N-3 position during the formation of the heterocyclic core. This approach is fundamental for creating N-substituted thiazolidines from the outset.

The general mechanism for this condensation is outlined below:

Imine/Iminium Ion Formation: The primary or secondary amine of the aminothiol (B82208) attacks the carbonyl carbon of the aldehyde or ketone.

Water Elimination: A molecule of water is eliminated to form a Schiff base (imine) or an iminium ion.

Intramolecular Cyclization: The nucleophilic thiol group at the β-position attacks the electrophilic imine carbon.

Proton Transfer: A final proton transfer yields the stable saturated thiazolidine ring.

This reversible reaction is typically driven to completion by the removal of water. researchgate.net

One-Pot Synthetic Strategies for Thiazolidine, 3-methyl-

One-pot syntheses are highly valued for their efficiency, reducing the need for isolating intermediates and minimizing waste. For thiazolidine synthesis, one-pot strategies often combine multiple reaction steps in a single vessel.

A notable example is the combination of an Asinger-type multi-component condensation reaction with a subsequent enzymatic reduction. nih.gov The Asinger reaction itself can produce 3-thiazolines from α-halo-carbonyl compounds, sulfur, and ammonia (B1221849) (or amines). A modification of this reaction can be used to generate the thiazoline (B8809763) ring, which is an unsaturated precursor to thiazolidine. nih.gov This intermediate can then be reduced in the same pot to yield the saturated thiazolidine ring. For instance, a one-pot process has been developed to synthesize a 3-thiazolidine by first forming a 3-thiazoline via an Asinger reaction, followed by an in-situ enzymatic reduction of the cyclic imine. nih.gov This chemoenzymatic cascade provides excellent enantioselectivity, a significant advantage for synthesizing chiral derivatives. nih.gov

Synthesis of Substituted and Functionalized Thiazolidine, 3-methyl- Derivatives

The versatility of the thiazolidine scaffold lies in the ability to introduce a wide array of substituents at various positions on the ring. This allows for the fine-tuning of the molecule's chemical and biological properties.

Derivatization at Nitrogen (N-3 Position)

While Thiazolidine, 3-methyl- already possesses a substituent at the N-3 position, the general strategies for N-derivatization are crucial for creating a library of analogs. These methods typically start with a thiazolidine containing a secondary amine (N-H).

N-alkylation and N-acylation are the most common methods for derivatization at the N-3 position.

N-Alkylation: This is typically achieved by treating the N-H thiazolidine with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃). nih.govmdpi.com The base deprotonates the nitrogen, creating a more nucleophilic amide anion that subsequently attacks the alkyl halide.

N-Acylation: Acyl groups can be introduced by reacting the thiazolidine with acyl chlorides or anhydrides.

These reactions are fundamental in the synthesis of various biologically active molecules, including N-substituted thiazolidinediones. nih.gov For example, a series of N-alkyl/alkyl halide analogs of 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione were synthesized via N-alkylation using an appropriate alkyl halide and anhydrous K₂CO₃ as the base. nih.govresearchgate.net

| Starting Thiazolidine | Reagent | Base | Product | Yield (%) | Reference |

| 5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | Alkyl Halide | K₂CO₃ | N-alkyl-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione | 59-86 | nih.govresearchgate.net |

| Thiazolidine-2,4-dione | Phenacyl Bromide | KOH | N-(phenacyl)thiazolidine-2,4-dione | - | tandfonline.com |

| 5-arylidenethiazolidine-2,4-dione | Substituted Benzyl Bromide | KOH | N-benzyl-5-arylidenethiazolidine-2,4-dione | - | mdpi.com |

Functionalization of the Carbon Skeleton (C-2, C-4, C-5 Positions)

Modifications to the carbon backbone of the thiazolidine ring introduce significant structural diversity.

C-2 Position: The C-2 position can be functionalized to create derivatives such as 2-iminothiazolidines and 2-thioxothiazolidines (rhodanines). 2-Iminothiazolidines can be formed in one-pot, three-component condensation reactions. nih.gov The synthesis of 1,3-thiazolidine-2-thiones can be achieved through various routes, including the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or the cycloaddition of aziridines with carbon disulfide (CS₂). organic-chemistry.org

C-4 Position: The most significant functionalization at the C-4 position is the introduction of a carbonyl group to form thiazolidin-4-ones. These are commonly synthesized via a three-component reaction between an amine, a carbonyl compound (aldehyde), and a mercapto-acid, such as thioglycolic acid or 2-mercaptopropionic acid. ekb.egzenodo.org The reaction proceeds by forming an imine from the amine and aldehyde, which is then attacked by the thiol of the mercapto-acid, followed by intramolecular cyclization and dehydration to yield the thiazolidin-4-one ring. ekb.eg

C-5 Position: The C-5 position, particularly the methylene (B1212753) group in thiazolidin-4-ones and thiazolidine-2,4-diones, is activated by the adjacent carbonyl group(s). This allows for facile functionalization, most notably through the Knoevenagel condensation. researchgate.net This reaction involves condensing the thiazolidine derivative with an aldehyde or ketone, typically in the presence of a weak base like piperidine (B6355638) or an acid catalyst, to form 5-alkylidene or 5-arylidene derivatives. mdpi.comtandfonline.com This method is a cornerstone for the synthesis of a vast number of biologically active thiazolidinediones. tandfonline.comnih.gov

| Thiazolidine Core | Reagent | Catalyst/Conditions | Functionalization | Reference |

| Thiazolidine-2,4-dione | Aromatic Aldehyde | Piperidine, Ethanol (B145695), Reflux | C-5 arylidene | mdpi.comtandfonline.com |

| Thiazolidin-4-one Precursors (Amine, Aldehyde) | Thioglycolic Acid | Toluene, Reflux | C-4 oxo | ekb.eg |

| 2,4-Thiazolidinedione | Pyridine-2-carboxaldehyde | Acetic Acid, Sodium Acetate | C-5 pyridinylmethylene | nih.gov |

Multi-Component Reactions for Diverse Derivative Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov MCRs are highly efficient and allow for the rapid generation of molecular diversity. Several MCRs are employed for the synthesis of complex thiazolidine derivatives.

The most common is the three-component synthesis of thiazolidin-4-ones from an amine, an aldehyde, and a mercaptoacetic acid, as mentioned previously. asianpubs.orgekb.eg This one-pot process is a classic example of an MCR that efficiently constructs the substituted thiazolidine ring system. zenodo.org

More complex MCRs, such as the Asinger reaction and its variants, can create 3-thiazolines from ketones/aldehydes, ammonia/amines, and α-halocarbonyls. nih.gov These can then be converted to thiazolidines. A copper-catalyzed, one-pot, two-step reaction has been developed to synthesize thiazolidin-2-imines from an amine, an alkyne, a ketone, and an isothiocyanate, showcasing the power of MCRs to build intricate structures. nih.gov These reactions are highly valued for their atom economy, operational simplicity, and ability to generate libraries of structurally diverse compounds from simple starting materials. nih.gov

Advanced Synthetic Strategies and Stereocontrol

Advanced synthetic methodologies for 3-methyl-thiazolidine and its derivatives focus on achieving high levels of stereocontrol and molecular complexity. These strategies are crucial for creating compounds with specific three-dimensional arrangements, which is often a prerequisite for biological activity. Techniques such as asymmetric synthesis, the use of modern energy sources like microwaves, and the construction of intricate fused and spirocyclic systems represent the forefront of this field.

Microwave-Assisted and Catalyst-Mediated Syntheses

Modern synthetic chemistry increasingly relies on methods that are rapid, efficient, and environmentally benign. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The synthesis of thiazolidin-4-one derivatives, a key class of 3-methyl-thiazolidine analogues, is well-suited to microwave assistance. One-pot, three-component reactions are particularly efficient under these conditions. ccsenet.org For example, the condensation of an aromatic aldehyde, an amine (such as a 2-amino-4H-benzothiopyrano[4,3-d]thiazole), and mercaptoacetic acid can be achieved rapidly under microwave irradiation to afford complex thiazolidinones. ccsenet.orgccsenet.org This approach obviates the need for intermediate isolation and purification, streamlining the synthetic process. ccsenet.org

Catalysis is also central to the efficient synthesis of these heterocycles. A variety of catalysts, including transition metals and heterogeneous catalysts, have been employed. Copper(I) iodide (CuI), for instance, has been used to catalyze the three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to form related N-fused heterocyclic systems. beilstein-journals.org In some syntheses, naturally occurring polymers like chitosan (B1678972) have been used as heterogeneous, eco-friendly basic catalysts. nih.gov These catalyst-mediated approaches often provide high yields and selectivity under mild conditions. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) |

| Aldehyde, 2-amino-thiazole derivative, mercaptoacetic acid | Microwave Irradiation | Thiazolidin-4-one | Minutes | High |

| 3-Pyridyl isothiocyanate, primary amine, DMAD | Microwave Irradiation | 2-imino-thiazolidin-4-one | 5-8 min | 81-93% |

| Aldehyde, thiosemicarbazide (B42300), maleic anhydride | KSF@Ni, Microwave | Thiazolidin-4-one | 10-15 min | 85-95% |

| Aldehyde, aniline, thioglycolic acid | Toluene, Microwave | Thiazolidin-4-one | 30-45 min | 70-80% |

This table presents examples of microwave-assisted and catalyst-mediated syntheses of thiazolidinone derivatives, illustrating the efficiency of these modern methods. nih.govccsenet.orgqu.edu.sa

Formation of Fused and Spiro Thiazolidine Systems

The construction of more complex molecular architectures, such as fused and spirocyclic systems, expands the structural diversity of thiazolidine derivatives. Spiro compounds, which feature two rings connected by a single common atom, are of significant interest due to their rigid three-dimensional structures. nih.govunimi.it

A prevalent method for synthesizing spiro-thiazolidines is the multicomponent condensation reaction. bohrium.com For example, the reaction of isatin (B1672199), an amine, and a thiol-containing acid (like mercaptoacetic acid) can produce spiro[indole-thiazolidine] derivatives. nih.gov These reactions can be promoted by various catalysts and conditions, including green methods utilizing aqueous media or ultrasound irradiation. rsc.org The mechanism often involves the initial formation of an imine from the isatin and amine, which is then attacked by the thiol to initiate cyclization. nih.gov

Fused thiazolidine systems, where the thiazolidine ring shares two or more atoms with another ring, are often constructed via cycloaddition reactions. rsc.org A [4+2] cycloaddition (Diels-Alder reaction) represents a powerful strategy for creating complex, three-dimensional fused scaffolds in a single step. nih.gov For instance, a bicyclic thiazolo-2-pyridone can act as the diene component, reacting with a dienophile such as an aryne. This reaction selectively forms a highly functionalized, bridged isoquinolone structure fused to the thiazolidine core. nih.gov Such methods provide rapid access to sp³-rich scaffolds that are valuable in medicinal chemistry. nih.gov

| Reaction Type | Key Reactants | Resulting System | Key Features |

| Multicomponent Reaction | Isatin, Amine, Mercaptoacetic Acid | Spiro[indole-thiazolidinone] | High atom economy, often uses green conditions. nih.govrsc.org |

| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | Fused polycyclic system | Catalyst-free, single-step formation of complex scaffolds. nih.gov |

| [4+2] Cycloaddition | Thiazolo-2-pyridone, Aryne | Fused bridged isoquinolone | Selective formation of 3D ring systems. nih.gov |

| Cyclocondensation | Steroidal ketone, Aniline, Thioglycolic acid | Steroidal spiro-thiazolidinone | Appends heterocyclic moiety to a steroid backbone. beilstein-journals.org |

This table outlines advanced strategies for synthesizing complex fused and spiro thiazolidine systems, highlighting the key reactants and features of each method.

Chemical Transformations and Reactivity of Thiazolidine, 3 Methyl Scaffolds

Ring System Reactivity and Stability Investigations

The thiazolidine (B150603) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, exhibits unique reactivity. The presence of the methyl group at the 3-position influences the electron distribution and steric environment of the ring, thereby affecting its stability and reaction pathways.

Electrophilic and Nucleophilic Reactivity of the Thiazolidine Ring

The 3-methylthiazolidine ring possesses both nucleophilic and electrophilic characteristics. The nitrogen atom, being a secondary amine, can act as a nucleophile, participating in reactions such as alkylation and acylation. Conversely, the carbon atom at the 2-position can be susceptible to nucleophilic attack, particularly when activated by adjacent electron-withdrawing groups.

The electrophilic reactivity of related thiazolidine systems has been noted, particularly in the context of their interaction with biological macromolecules. oup.com The nitrogen and sulfur atoms can also serve as nucleophilic sites for reactions like alkylation.

Cycloaddition Reactions and Their Regioselectivity

Thiazolidine derivatives, including those with a 3-methyl substituent, can participate in cycloaddition reactions, a powerful tool for constructing five-membered rings. wikipedia.org These reactions, particularly 1,3-dipolar cycloadditions, offer a regio- and stereoselective route to complex heterocyclic systems. wikipedia.orgnih.gov

The regioselectivity of these cycloadditions is governed by a combination of electronic and steric factors. wikipedia.orgnih.gov Frontier Molecular Orbital (FMO) theory is often employed to predict the outcome of these reactions. wikipedia.orgnih.gov The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the regiochemical outcome. wikipedia.org

For example, in the [3+2] cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin, the terminal nitrogen atom of the nitrile imine selectively connects to the more sterically hindered carbon atom of the double bond. nih.gov Similarly, the 1,3-dipolar cycloaddition of nitrilimines with thioaurone derivatives proceeds with high regioselectivity to yield spiropyrazolines. mdpi.com The use of water as a solvent has been shown to promote the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from arylacetylenes and azides. rsc.org

Reactions Involving Substituents and Functional Groups

The functional groups attached to the 3-methylthiazolidine scaffold play a crucial role in its chemical transformations, allowing for the construction of diverse molecular architectures.

Aldol (B89426) Reactions and Related Condensations

Thiazolidinone derivatives, which can be conceptually related to 3-methylthiazolidine, are effective donors in Aldol reactions. These reactions can proceed without a catalyst, particularly when conducted "on water" or in polar solvents like DMSO, to produce β-hydroxy carbonyl compounds in high yields. researchgate.net The stereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net

For instance, the aldol reactions of axially chiral 5-methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones proceed via enolates with an axis of chirality, leading to the formation of chiral secondary carbinols. nih.govmdpi.com The diastereoselectivity of these reactions is dependent on the size of the ortho substituent on the aryl rings. nih.gov

Knoevenagel condensation is another important reaction involving thiazolidine derivatives, typically reacting with aldehydes to form 5-arylidene derivatives. beilstein-journals.org This reaction is often a key step in the synthesis of biologically active molecules.

Modifications of Side Chains and Exocyclic Groups

The side chains and exocyclic groups attached to the 3-methylthiazolidine ring offer numerous possibilities for chemical modification, enabling the synthesis of a wide array of derivatives.

The modification of side chains is a common strategy in the development of new therapeutic agents. For example, in the synthesis of glucose transporter inhibitors, modifications to a hydrophobic side chain attached to a thiazolidine-2,4-dione core were explored to optimize biological activity. nih.gov This involved replacing substituents on a phenyl ring and introducing different functional groups at the 5-position of the thiazolidine ring. nih.gov

Exocyclic groups, such as the thione group in thiazolidine-2-thiones, can undergo various reactions. Oxidation of the thione group can lead to the formation of sulfoxides or sulfones. The sulfur atom can also act as a nucleophile in substitution reactions. Furthermore, the exocyclic double bond in 5-benzylidene derivatives of thiazolidinediones is a common site for further functionalization. tandfonline.com

Role in Complex Molecule Construction

The 3-methylthiazolidine scaffold serves as a versatile building block in the synthesis of more complex molecules, including those with significant biological activity. lookchem.com Its inherent reactivity and the potential for functionalization at various positions make it a valuable intermediate in organic synthesis.

Thiazolidine derivatives are key components in the synthesis of hybrid molecules, where two or more pharmacophores are combined to create a single entity with potentially enhanced biological properties. tandfonline.comnih.gov For example, thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized and evaluated for their anti-diabetic and antiproliferative activities. tandfonline.comnih.gov Similarly, thiazolidinedione-triazole hybrids have been prepared through one-pot multicomponent reactions. researchgate.net

The 3-methylthiazolidine ring can also be a central component in the construction of spirocyclic and fused heterocyclic systems. The [2 + 2 + 2] cycloaddition of dipropargylated N-methylthiazolidine-2,4-dione derivatives has been used to create spiro compounds. beilstein-journals.org Intramolecular heterocyclization of functionalized (Z)-5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidines can lead to the formation of tetrahydrofuro[2,3-d]thiazole derivatives. clockss.org

The table below summarizes some of the key reactions involving the 3-methylthiazolidine scaffold and its derivatives.

| Reaction Type | Reactants | Products | Key Features |

| Aldol Reaction | 5-Methyl-2-(o-aryl)imino-3-(o-aryl)-thiazolidine-4-ones, Benzaldehyde | Chiral secondary carbinols | Proceeds via an axially chiral enolate, diastereoselectivity depends on substituent size. nih.govmdpi.com |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aldehydes | 5-Alkylidene/Arylidene-thiazolidine-2,4-diones | A common method for introducing substituents at the 5-position. beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Thioisatin, Thiazolidine-2-carboxylic acid, Dipolarophiles | Azabicycloadducts | Involves the in-situ generation of an azomethine ylide. nih.gov |

| [2 + 2 + 2] Cycloaddition | N-Methylthiazolidine-2,4-dione, Propargyl bromide | Spiro derivatives | Utilizes a diyne precursor for cyclotrimerization. beilstein-journals.org |

| Side Chain Modification | 3-(Substituted-benzylidene)-thiazolidine-2,4-dione derivatives | Variously substituted thiazolidine derivatives | Allows for fine-tuning of biological activity. nih.gov |

Thiazolidine, 3-methyl- as a Privileged Building Block in Organic Synthesis

The "Thiazolidine, 3-methyl-" framework is considered a privileged building block in the field of organic synthesis. This status is not necessarily derived from the direct use of the parent compound, but rather from the widespread and successful application of its various derivatives in the construction of diverse and complex molecules. The core 3-methylthiazolidine structure offers a stable yet reactive scaffold that can be functionalized at different positions, making it a versatile starting point for a range of synthetic endeavors.

The utility of this scaffold is evident in the variety of its derivatives that serve as key intermediates in synthetic chemistry. These derivatives, each with unique reactive handles, underscore the adaptability of the 3-methylthiazolidine ring system. For instance, derivatives such as 3-methylthiazolidine-2-thione (B155251) and 3-methylthiazolidine-2,4-dione (B87834) are frequently employed in the synthesis of novel compounds.

The reactivity of the thiazolidine ring, modulated by the 3-methyl group, allows for a range of chemical transformations. The nitrogen atom, being a tertiary amine, can influence the nucleophilicity and basicity of the molecule. The adjacent sulfur atom and the carbon atoms within the ring can participate in or facilitate various reactions, including cyclizations, condensations, and substitutions.

The following table summarizes some key derivatives of the 3-methylthiazolidine scaffold and their applications, illustrating the privileged nature of this structural motif.

| Derivative Name | CAS Number | Molecular Formula | Key Applications in Synthesis |

| 3-Methyl-2-thiazolidinimine | 3732-56-7 | C4H8N2S | Building block for pharmaceuticals and agrochemicals. smolecule.com |

| 3-Methylthiazolidine-2-thione | 1908-87-8 | C4H7NS2 | Precursor for fungicides, herbicides, and bioactive molecules. chemimpex.com |

| 3-Methylthiazolidine-4-carboxylic acid hydrochloride | 60129-40-0 | C5H10ClNO2S | Intermediate for derivatives with potential antioxidant and antimicrobial properties. smolecule.com |

| 3-Methyl-1,3-thiazolidine-2,4-dione | 16312-21-3 | C4H5NO2S | Used in Knoevenagel condensation and alkylation reactions to form complex heterocyclic systems. nih.gov |

These examples highlight how the fundamental 3-methylthiazolidine structure is a recurring and valuable theme in the design and synthesis of new chemical entities.

Applications in the Synthesis of Heterocyclic Scaffolds

The 3-methylthiazolidine scaffold is not only a building block itself but also serves as a template for the synthesis of other important heterocyclic systems. One notable example is the synthesis of substituted 5-(iodomethylene)-3-methylthiazolidines.

A study by X. Zhou and co-workers demonstrated a three-component halocyclization reaction to produce these complex thiazolidine derivatives. beilstein-journals.org This reaction involves the combination of N-propargylamines, aryl isothiocyanates, and iodine in ethyl acetate. beilstein-journals.org The process is efficient and leads to excellent yields of the desired 5-(iodomethylene)-3-methylthiazolidine products. beilstein-journals.org

The proposed mechanism for this transformation involves several key steps: beilstein-journals.org

The initial reaction between the N-propargylamine and the isothiocyanate forms a thiourea (B124793) intermediate. beilstein-journals.org

An electrophilic addition of iodine to the alkyne moiety of this intermediate generates an iodonium (B1229267) intermediate. beilstein-journals.org

This is followed by isomerization of the iodonium intermediate. beilstein-journals.org

Finally, a sequential intramolecular cyclization and elimination of hydrogen iodide affords the 5-(iodomethylene)-3-methylthiazolidine scaffold. beilstein-journals.org

This synthetic strategy showcases the utility of starting materials that, through a cascade of reactions, lead to the formation of the 3-methylthiazolidine ring as part of a more complex heterocyclic structure. The resulting 5-(iodomethylene)-3-methylthiazolidines are themselves versatile intermediates, with the iodo-alkene functionality providing a handle for further synthetic manipulations, such as cross-coupling reactions.

The table below provides an overview of the reactants and the resulting heterocyclic product in this synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Resulting Heterocyclic Scaffold |

| N-Propargylamines | Aryl isothiocyanates | Iodine | Ethyl acetate | 5-(Iodomethylene)-3-methylthiazolidines beilstein-journals.org |

This example illustrates a sophisticated application of multicomponent reactions to construct functionalized 3-methylthiazolidine-containing heterocycles, further cementing the importance of this scaffold in modern organic synthesis.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance spectroscopies are cornerstone techniques for probing the molecular framework of 3-methylthiazolidine.

FTIR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the 3-methylthiazolidine molecule. The spectrum provides a unique fingerprint, confirming the presence of the saturated heterocyclic ring, the tertiary amine, the thioether linkage, and the aliphatic C-H bonds.

A key diagnostic feature is the absence of a sharp absorption band in the 3300–3500 cm⁻¹ region, which definitively confirms that the nitrogen atom is tertiary (N-methylated) and not a secondary amine (N-H). The spectrum is dominated by strong C-H stretching and bending vibrations, along with characteristic C-N and C-S stretching frequencies in the fingerprint region.

Table 1: Characteristic FTIR Absorption Bands for 3-Methylthiazolidine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960–2980 | Strong | Asymmetric C-H stretching (N-CH₃ and ring CH₂) |

| 2840–2860 | Medium | Symmetric C-H stretching (ring CH₂) |

| 2780–2820 | Medium | C-H stretching (Bohlmann bands), characteristic of tertiary amines |

| 1450–1470 | Medium | CH₂ scissoring (bending) |

| 1150–1170 | Medium | C-N stretching of the tertiary amine |

| 650–700 | Weak | C-S stretching of the thioether linkage |

NMR spectroscopy provides the most detailed information regarding the molecular structure of 3-methylthiazolidine by mapping the chemical environment of each hydrogen and carbon atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule. The integration of these signals (3:2:2:2) confirms the proton count for each group. The signal for the methylene (B1212753) protons at the C2 position (between the nitrogen and sulfur atoms) appears as a sharp singlet and is the most downfield of the ring protons due to the combined deshielding effects of the adjacent heteroatoms. The protons on the C4 and C5 carbons appear as two distinct triplets, confirming their adjacency in the ring system. The N-methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum shows four signals, corresponding to the four chemically non-equivalent carbon atoms in the structure. The chemical shifts are indicative of their local electronic environment. The C2 and C5 carbons, being attached to the electronegative nitrogen atom, are found further downfield compared to the C4 carbon, which is adjacent only to the sulfur and another carbon. The N-methyl carbon signal appears in the typical range for N-alkyl groups.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-Methylthiazolidine (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.44 | Singlet (s) | 3H | ~42.1 |

| C2-H₂ | ~3.93 | Singlet (s) | 2H | ~57.0 |

| C4-H₂ | ~3.01 | Triplet (t) | 2H | ~32.5 |

| C5-H₂ | ~2.76 | Triplet (t) | 2H | ~58.7 |

Two-dimensional (2D) NMR experiments are utilized to confirm the structural assignments made from 1D spectra and to investigate the through-bond and through-space relationships between nuclei, which is essential for conformational analysis.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on 3-methylthiazolidine would reveal a crucial cross-peak between the triplet at δ ~3.01 ppm (C4-H₂) and the triplet at δ ~2.76 ppm (C5-H₂). This correlation provides unambiguous proof of the -CH₂-CH₂- connectivity within the five-membered ring. No other correlations would be observed, consistent with the singlet nature of the N-CH₃ and C2-H₂ signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. For 3-methylthiazolidine, it would confirm the following connections: δ 2.44 (¹H) to δ 42.1 (¹³C, N-CH₃); δ 3.93 (¹H) to δ 57.0 (¹³C, C2); δ 3.01 (¹H) to δ 32.5 (¹³C, C4); and δ 2.76 (¹H) to δ 58.7 (¹³C, C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-3 bond) C-H couplings, which is vital for assembling the molecular skeleton. Key expected correlations include:

Protons of the N-CH₃ group (δ 2.44) showing correlations to the C2 (δ 57.0) and C5 (δ 58.7) carbons.

Protons at C5 (δ 2.76) showing correlations to the N-CH₃ carbon (δ 42.1) and the C4 carbon (δ 32.5).

Protons at C2 (δ 3.93) showing correlations to the C4 (δ 32.5) and C5 (δ 58.7) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities between protons. For the non-planar thiazolidine (B150603) ring, which typically adopts an envelope or twist conformation, NOESY can reveal the spatial arrangement of the substituents. For instance, NOESY correlations between the N-methyl protons and specific ring protons (e.g., C2-H₂ or C5-H₂) can help determine the preferred orientation (axial or equatorial) of the methyl group relative to the ring.

Mass Spectrometry and Elemental Analysis

These techniques are used to determine the molecular weight, confirm the molecular formula, and analyze the fragmentation behavior of the molecule under ionization.

Mass spectrometry of 3-methylthiazolidine confirms its molecular weight and provides structural information through analysis of its fragmentation pattern upon electron ionization (EI). The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

Molecular Ion (M⁺•): The spectrum shows an intense molecular ion peak at a mass-to-charge ratio (m/z) of 103, corresponding to the molecular formula C₄H₉NS. The high relative intensity of this peak is characteristic of cyclic amines, which can effectively stabilize the positive charge.

Isotopic Peak: A smaller peak at m/z 105 (M+2) is observed with an intensity of approximately 4.4% relative to the molecular ion. This peak is a definitive indicator of the presence of a single sulfur atom, arising from the natural abundance of the ³⁴S isotope.

Fragmentation Pattern: The primary fragmentation pathways involve cleavage adjacent to the nitrogen atom and ring fragmentation, leading to stable iminium ions.

Table 3: Major Fragment Ions in the EI-Mass Spectrum of 3-Methylthiazolidine

| m/z | Relative Intensity | Proposed Fragment Structure/Origin |

| 103 | High (Base Peak) | [C₄H₉NS]⁺• (Molecular Ion) |

| 102 | High | [M-H]⁺, loss of H• from C2, forming a stable iminium ion. |

| 74 | Medium | [M-C₂H₅]⁺ or [M-CH₂CH]⁺, likely from ring cleavage. |

| 60 | Medium | [CH₂=N(CH₃)CH₂]⁺, from cleavage of C-S bonds. |

| 42 | High | [C₂H₄N]⁺, likely the [CH₂=N=CH₂]⁺ ion. |

Elemental analysis provides the experimental percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. These experimental values are compared against the theoretically calculated percentages based on the molecular formula C₄H₉NS. A close agreement (typically within ±0.4%) between the found and calculated values is required to verify the elemental composition and purity of the compound.

Table 4: Theoretical Elemental Composition of Thiazolidine, 3-methyl- (C₄H₉NS)

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 46.54 |

| Hydrogen | H | 1.008 | 8.79 |

| Nitrogen | N | 14.007 | 13.57 |

| Sulfur | S | 32.06 | 31.08 |

X-ray Crystallography for Structural Elucidation

The molecular structure of 3-methylthiazolidine derivatives has been successfully characterized using single-crystal X-ray diffraction. This technique allows for the precise measurement of atomic coordinates within the crystal lattice, from which detailed molecular geometries can be derived. nih.gov

For instance, crystallographic analysis of various functionalized 3-methyl-4-oxothiazolidines reveals specific bond lengths and the planarity of certain molecular fragments. clockss.org In a study of (Z)-(5-ethoxycarbonylmethyl-3-methyl-4-oxothiazolidin-2-ylidene)-1-phenylethanone, the key bond lengths were determined with high precision. clockss.org Similarly, the structure of a related cyclization product, (Z)-2-(3-methyltetrahydrofuro[2,3-d]thiazol-2(3H)-ylidene)-1-phenylethanone, was also elucidated, confirming its cis-fused ring system. clockss.org

The data obtained from these structural analyses are fundamental. For example, the distance between the sulfur atom of the thiazolidine ring and an oxygen atom of a side-chain carbonyl group can indicate the presence and strength of non-bonded intramolecular interactions that influence the molecule's conformation and stability. clockss.org In one derivative, this S···O non-bonded distance was measured at 2.605(1) Å. clockss.org

Crystal structure analysis also extends to understanding intermolecular interactions that dictate how molecules arrange themselves in the solid state. In the crystal structure of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, a derivative of thiazolidine, strong hydrogen bonds involving the phenolic hydroxyl group were identified as playing a vital role in the crystal packing. tandfonline.com These interactions are crucial for stabilizing the crystal lattice.

The table below summarizes selected bond lengths for two complex 3-methylthiazolidine derivatives as determined by X-ray crystallography. clockss.org

| Bond | (Z)-(5-ethoxycarbonylmethyl-3-methyl-4-oxothiazolidin-2-ylidene)-1-phenylethanone (Å) | (Z)-2-(3-methyltetrahydrofuro[2,3-d]thiazol-2(3H)-ylidene)-1-phenylethanone (Å) |

| C2–N3 | 1.388(2) | 1.347(2) |

| N3–C4 | 1.378(2) | 1.451(2) |

| C4–C5 | 1.512(2) | 1.544(2) |

| C2=C(exo) | 1.358(2) | 1.381(2) |

Data sourced from Marković et al. (2005). clockss.org

X-ray crystallography is an unparalleled tool for the unambiguous determination of stereochemistry and the analysis of molecular conformation in the solid state. For chiral molecules, this technique can establish the absolute configuration of stereogenic centers.

In the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, the formation of diastereomers is common. X-ray diffraction was used to determine the exact stereochemistry of a major diastereomer, (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, confirming the relative and absolute configuration of its chiral centers. tandfonline.com This analysis provided definitive proof that was essential for understanding the stereoselective mechanism of the reaction. tandfonline.com

The conformation of the five-membered thiazolidine ring and the orientation of its substituents are also clearly defined by crystallographic data. Studies on related thiazolidine-2-thiones have shown that the ring can adopt a "twist" or "envelope" conformation, where certain atoms deviate from a mean plane. researchgate.net For example, in 3-phenylthiazolidine-2-thione, the ring adopts a twist form with a puckering angle of 23.2°, where atoms C(4) and C(5) are displaced from the S(1)C(2)S(2)N(3) plane. researchgate.net

In derivatives of 3-methylthiazolidine, the conformation is often influenced by steric and electronic factors. Research has shown that (Z)-isomers of certain 2-ylidene-3-methyl-4-oxothiazolidines are more stable in the solid state. clockss.org This preference is partly attributed to stabilizing non-bonded electrostatic interactions within the molecule, such as the S···O interaction mentioned previously. clockss.org The solid-state structure of the cis-fused tetrahydrofuro[2,3-d]thiazole system, formed from a 3-methylthiazolidine derivative, further highlights how X-ray crystallography can confirm the stereochemical outcome of complex chemical reactions. clockss.org

The table below provides a summary of key stereochemical and conformational findings for several thiazolidine derivatives from crystallographic studies.

| Compound Derivative | Key Stereochemical/Conformational Finding | Source |

| (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Absolute configuration determined as (2S,4R). Strong intramolecular hydrogen bonds influence conformation. | tandfonline.com |

| 3-Phenylthiazolidine-2-thione | Thiazolidine ring exists in a twist conformation with a puckering angle of 23.2°. | researchgate.net |

| 3-Cyclohexylthiazolidine-2-thione | Thiazolidine ring is significantly flatter than the 3-phenyl derivative, with a puckering angle of 7.5°. | researchgate.net |

| (Z)-configurated 3-methyl-4-oxothiazolidines | The (Z)-configuration is confirmed as the stable form in the solid state. | clockss.org |

| (Z)-2-(3-methyltetrahydrofuro[2,3-d]thiazol-2(3H)-ylidene)-1-phenylethanone | The molecule has a cis-fused bicyclic structure. | clockss.org |

Theoretical and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and predict the reactivity of molecules like 3-methylthiazolidine. Among these methods, Density Functional Theory (DFT) has proven to be particularly effective. pmf.unsa.ba

DFT calculations are instrumental in determining the optimized molecular geometry of 3-methylthiazolidine, predicting bond lengths, bond angles, and dihedral angles with a high degree of accuracy when compared to experimental data. nih.govderpharmachemica.com The B3LYP functional combined with a suitable basis set, such as cc-pVDZ or 6-311+G**, is commonly employed to achieve a stable, low-energy conformation of the molecule. nih.govmdpi.com These calculations provide a foundational understanding of the three-dimensional structure of the molecule.

The electronic properties of 3-methylthiazolidine can also be thoroughly investigated using DFT. This includes the calculation of total energy, dipole moments, and the distribution of atomic charges through methods like Natural Bond Orbital (NBO) analysis. derpharmachemica.com Such analyses reveal the polarity of the molecule and the nature of charge distribution across its atoms, which are crucial for understanding its interactions. pmf.unsa.baderpharmachemica.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of 3-methylthiazolidine. ajchem-a.com The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pmf.unsa.bamdpi.com A smaller gap suggests a more reactive, or "softer," molecule, as less energy is required for electronic excitation. mdpi.com

Analysis of the HOMO-LUMO gap can predict the molecule's behavior in chemical reactions. For instance, a dominant HOMO-LUMO interaction can determine the regioselectivity of a reaction. chemistry-chemists.com The energies of these orbitals are used to calculate global reactivity descriptors such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S), which further quantify the molecule's reactivity. pmf.unsa.baajchem-a.com A hard molecule, characterized by a large HOMO-LUMO gap, is more stable and less reactive. pmf.unsa.bamdpi.com

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap suggests higher reactivity. pmf.unsa.bamdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. pmf.unsa.ba |

| Chemical Potential (μ) | The negative of electronegativity. | Relates to the molecule's tendency to gain or lose electrons. ajchem-a.com |

DFT calculations can also be used to predict the spectroscopic properties of 3-methylthiazolidine. Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra to aid in the characterization of the molecule. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the UV-Visible absorption spectra of molecules. nih.govfaccts.de This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. gaussian.com By simulating the spectrum, researchers can understand the electronic transitions occurring within the molecule, such as n → π* or π → π* transitions, which are responsible for its absorption of light. faccts.deresearchgate.net The accuracy of these predictions can be influenced by factors like the choice of functional and basis set, as well as the inclusion of solvent effects. faccts.de

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of 3-methylthiazolidine, particularly its interactions with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. openaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. openaccessjournals.comresearchgate.net For derivatives of thiazolidine (B150603), docking studies have been employed to investigate their interactions with various biological targets, including enzymes and receptors implicated in conditions like diabetes and cancer. researchgate.netresearchgate.netajgreenchem.com

The process involves placing the ligand (in this case, a 3-methylthiazolidine derivative) into the binding site of a target protein and using a scoring function to estimate the binding affinity. openaccessjournals.com These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, 3-methylthiazolidine has been identified as a potent inhibitor of indolethylamine-N-methyltransferase (INMT), suggesting its potential as a therapeutic agent. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of interactions. nih.govmdpi.com

MD simulations are valuable for assessing the stability of a ligand within a protein's binding pocket and identifying key residues involved in the interaction. chemrxiv.org These simulations can provide a more realistic understanding of how a ligand like a 3-methylthiazolidine derivative behaves in a biological environment, complementing the findings from molecular docking studies. mdpi.com The information gleaned from MD simulations, such as the dynamics of protein-ligand hydrogen bonds, can guide the rational design of more potent and specific inhibitors. mdpi.commdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 3-Methylthiazolidine |

Structure-Activity/Property Relationships (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in the fields of medicinal chemistry and materials science. These investigations aim to elucidate the connection between the three-dimensional structure of a molecule and its resulting biological activity or physical properties. For thiazolidine derivatives, including 3-methylthiazolidine, understanding these relationships is crucial for designing novel compounds with enhanced efficacy and desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach to understanding the relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively for 3-methylthiazolidine are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of thiazolidine derivatives to guide the synthesis of new therapeutic agents. researchgate.net

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. allenpress.com By establishing a mathematical correlation between descriptors of the molecular structure and the observed biological activity, a predictive model can be developed.

In the context of related thiazolidine compounds, such as thiazolidine-2,4-dione derivatives, SAR studies have provided valuable insights that form the basis for potential QSAR models. For instance, research on a series of (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-methylthiazolidine-2,4-dione derivatives revealed that the nature of substituents on the phenyl group attached to the thiazolidine ring significantly influences their anticancer activity. nih.gov One derivative, which included a cyano moiety, demonstrated notable activity across several cancer cell lines. nih.gov Such findings highlight the importance of electronic and steric factors, which are key parameters in QSAR modeling.

A hypothetical QSAR study on a series of 3-methylthiazolidine derivatives might involve the following steps:

Data Set Compilation: A series of 3-methylthiazolidine analogues with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using computational software. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical equation linking the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.

The ultimate goal of such a QSAR model would be to predict the biological activity of new, unsynthesized 3-methylthiazolidine derivatives, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources.

Computational Assessment of Molecular Descriptors

The computational assessment of molecular descriptors is a cornerstone of QSAR and QSPR (Quantitative Structure-Property Relationship) studies. These descriptors are numerical values that encode different aspects of a molecule's structure and are used to build predictive models.

A study on the QSPR of chloroprene (B89495) rubber accelerators, which included the related compound 3-methylthiazolidine thione 2 (MTT), provides an example of the types of molecular descriptors that can be computationally assessed. allenpress.com Although MTT is structurally different from 3-methylthiazolidine, the principles of descriptor calculation are transferable.

The following table outlines some of the key classes of molecular descriptors that would be relevant in a computational assessment of 3-methylthiazolidine:

| Descriptor Class | Examples | Description |

| Constitutional (2D) | Molecular Weight, Number of N atoms, Number of S atoms | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Wiener Index, Randić Connectivity Index, Balaban J Index | Characterizes the topology of the molecular graph, including branching and shape. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality | Describes the 3D spatial arrangement of the atoms in the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, these descriptors relate to the electronic properties and reactivity of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Represents properties like hydrophobicity and polarizability. |

In the QSPR study of rubber accelerators, a descriptor known as the geometric and distance-based descriptor (Chi_G/D) was utilized. allenpress.com This descriptor encodes information about the geometry of the molecule. allenpress.com The study found that cyclic accelerators with substituents, such as MTT, had smaller values for this particular descriptor. allenpress.com

For 3-methylthiazolidine, a computational assessment would involve using specialized software to calculate a wide array of these descriptors. The resulting data provides a quantitative profile of the molecule's structural and chemical features. This profile can then be used to:

Compare 3-methylthiazolidine to other compounds.

Develop QSAR or QSPR models to predict its biological activity or physical properties.

Gain insights into the structural features that are most important for a particular activity or property. For instance, it is known that 3-methylthiazolidine acts as a potent inhibitor of indole (B1671886) ethylamine (B1201723) N-methyltransferase (INMT). researchgate.net A computational analysis could help identify the key molecular descriptors that contribute to this inhibitory activity.

The following table provides hypothetical calculated values for some common molecular descriptors for 3-methylthiazolidine. Note: These values are for illustrative purposes and would need to be calculated using specific computational chemistry software.

| Descriptor | Hypothetical Value |

| Molecular Weight | 103.18 g/mol |

| LogP | 0.85 |

| Polar Surface Area | 12.47 Ų |

| Number of Rotatable Bonds | 0 |

| Dipole Moment | 1.9 D |

By systematically analyzing these and other descriptors for a series of related compounds, researchers can build robust models that guide the design of new molecules with tailored properties.

Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical Human Trials, Dosage, and Safety Profiles

Enzyme Modulation and Inhibition Studies

Derivatives of 3-methyl-thiazolidine have been the subject of numerous in vitro studies to assess their ability to inhibit enzymes implicated in metabolic and proliferative disorders.

The inhibition of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion, is a key strategy in managing hyperglycemia. nih.gov Several novel series of thiazolidine (B150603) derivatives have demonstrated notable inhibitory activity against these enzymes in laboratory models.

A series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives (5a–5j) were synthesized and evaluated for their inhibitory potential. rsc.org These compounds exhibited α-amylase and α-glucosidase inhibitory activities with IC₅₀ values ranging from 18.42 ± 0.21 to 55.43 ± 0.66 μM and 17.21 ± 0.22 to 51.28 ± 0.88 μM, respectively. rsc.org Notably, compounds 5a, 5b, and 5j were identified as potent inhibitors of both enzymes. rsc.org

In another study, four novel thiazolidinedione (TZD)-derivatives, synthesized through a pharmacophore hybridization strategy involving N-arylpyrrole and TZD, were screened. mdpi.com All four derivatives showed significant α-amylase inhibition (≥ 50%) and concentration-dependent α-glucosidase inhibition (15–50%). mdpi.com Specifically, TZDD2 was the most potent α-amylase inhibitor with an IC₅₀ value of 18.24 µg/mL. mdpi.com

Further research on thiazolidinedione derivatives revealed that compounds 5, 6, and 11 displayed higher α-amylase inhibitory action than the standard, acarbose (B1664774), with IC₅₀ values of 18.02, 10.26, and 20.01 µg/mL, respectively. mdpi.com The introduction of certain functional groups, such as acetyl, carboxy, and an additional thiazolidinone ring, appeared to enhance this inhibitory activity. mdpi.com

Additionally, a series of thiazolidine-2,4-dione or rhodanine (B49660) derivatives (5a–5k, 6a–6k) incorporating a phthalimide (B116566) group were synthesized. nih.gov Many of these compounds showed potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, which is significantly more potent than the standard drug acarbose (IC₅₀ = 817.38 ± 6.27 μM). nih.gov The study highlighted that replacing an oxygen atom with a sulfur atom in the thiazolidine ring (rhodanine derivatives) significantly increased the inhibitory activity. nih.gov

Table 1: In Vitro Inhibition of Glycosidase Enzymes by Thiazolidine Derivatives

| Compound/Series | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione (5a-5j) | α-amylase | 18.42 ± 0.21–55.43 ± 0.66 μM | rsc.org |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione (5a-5j) | α-glucosidase | 17.21 ± 0.22–51.28 ± 0.88 μM | rsc.org |

| TZDD2 (N-arylpyrrole-TZD hybrid) | α-amylase | 18.24 µg/mL | mdpi.com |

| Thiazolidinedione derivative 6 | α-amylase | 10.26 µg/mL | mdpi.com |

| Phthalimide-thiazolidine-2,4-dione/rhodanine hybrids (5a-k, 6a-k) | α-glucosidase | 5.44 ± 0.13 to 50.45 ± 0.39 μM | nih.gov |

| Acarbose (Standard) | α-glucosidase | 817.38 ± 6.27 μM | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. bpsbioscience.com The inhibition of this kinase is a significant target in cancer research. bpsbioscience.com

A series of new 3-methylquinoxaline-based derivatives were designed and synthesized as potential VEGFR-2 inhibitors. rsc.org In enzymatic assays, compound 17b from this series emerged as the most potent inhibitor, with an IC₅₀ value of 2.7 nM. rsc.org Another study focused on novel 5-benzylidenethiazolidine-2,4-dione derivatives, where compound 8f was found to be a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.22 ± 0.02 µM. researchgate.net

Furthermore, a series of piperazinylquinoxaline-based derivatives were evaluated for their inhibitory activity against VEGFR-2. nih.gov These new compounds demonstrated IC₅₀ values ranging from 0.19 to 0.60 µM. nih.gov Compound 11, in particular, showed a VEGFR-2 inhibition IC₅₀ of 0.19 µM. nih.gov These studies indicate that the thiazolidine scaffold can be effectively utilized in designing potent VEGFR-2 inhibitors.

Table 2: Inhibition of VEGFR-2 by Thiazolidine-Related Compounds

| Compound/Series | VEGFR-2 IC₅₀ | Reference |

|---|---|---|

| 3-methylquinoxaline derivative 17b | 2.7 nM | rsc.org |

| 5-benzylidenethiazolidine-2,4-dione derivative 8f | 0.22 ± 0.02 µM | researchgate.net |

| Piperazinylquinoxaline derivative 11 | 0.19 µM | nih.gov |

| Piperazinylquinoxaline derivatives (general series) | 0.19 to 0.60 µM | nih.gov |

Thymidylate synthase (TS) is a crucial enzyme for the synthesis of DNA, making it a well-established target for anticancer drugs. rxlist.com Inhibiting this enzyme disrupts DNA replication in rapidly dividing cancer cells, leading to cell death. rxlist.com

Research into thiazolidinedione-1,3,4-oxadiazole hybrids has identified them as potential thymidylate synthase inhibitors. researchgate.net In one study, compounds 9 and 10 from a synthesized library demonstrated significant cytotoxicity against cancer cell lines and also inhibited the TS enzyme with IC₅₀ values of 1.67 µM and 2.21 µM, respectively. researchgate.net Another study on hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) also identified compounds with potent TS inhibitory activity. mdpi.com Compounds 12 and 13 from this series inhibited the thymidylate synthase enzyme with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, which was more potent than the standard drug pemetrexed (B1662193) (IC₅₀ = 6.75 µM). mdpi.com

Table 3: Thymidylate Synthase Inhibition by Heterocyclic Hybrids

| Compound/Series | TS IC₅₀ (µM) | Reference |

|---|---|---|

| Thiazolidinedione-1,3,4-oxadiazole hybrid 9 | 1.67 | researchgate.net |

| Thiazolidinedione-1,3,4-oxadiazole hybrid 10 | 2.21 | researchgate.net |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrid 12 | 2.52 | mdpi.com |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrid 13 | 4.38 | mdpi.com |

| Pemetrexed (Standard) | 6.75 | mdpi.com |

Receptor Interaction Studies

The interaction of 3-methyl-thiazolidine derivatives with nuclear and cell-surface receptors has been explored to understand their potential in modulating metabolic and signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. openmedicinalchemistryjournal.com Thiazolidinediones (TZDs) are well-known synthetic agonists of PPARγ, a specific isoform of PPAR, and have been used as insulin (B600854) sensitizers. openmedicinalchemistryjournal.comfrontiersin.org

Molecular docking studies have predicted that certain TZD derivatives exhibit strong binding to PPARγ, similar to the established agonist rosiglitazone. mdpi.com For instance, a novel TZD derivative, 3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione (compound 7), has been identified as a potential PPARγ modulator. dntb.gov.ua Research has consistently shown that the TZD core is a key pharmacophore for PPARγ agonism, leading to the regulation of genes involved in glucose and lipid homeostasis. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. nih.govmdpi.com Thiazolidinedione derivatives have been investigated as potential inhibitors of PTP1B. researchgate.net The inhibition of this enzyme can enhance insulin sensitivity. nih.gov

Aldose Reductase 2 (ALR2): Aldose reductase 2 is an enzyme in the polyol pathway that, when overactivated during hyperglycemia, contributes to diabetic complications. nih.gov Inhibition of ALR2 is a therapeutic approach to manage these complications. nih.gov Thiazolidine derivatives, such as epalrestat (B1671369) (a rhodanine-3-acetic acid analogue), are known potent aldose reductase inhibitors. nih.gov Research on a series of benzothiadiazine acetic acid derivatives has led to the discovery of highly potent and selective ALR2 inhibitors. nih.gov Compound 15c from this series showed an IC₅₀ of 33.19 nmol/L for ALR2, with high selectivity over the related enzyme aldehyde reductase (ALR1). nih.gov

In Vitro Cellular Activity Assessments

Derivatives of the thiazolidine scaffold have been a significant focus of anticancer research due to their ability to induce cell death and inhibit proliferation in various cancer cell lines.

A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative effects using an MTT assay. nih.gov The study tested these compounds against several human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). nih.gov The results highlighted that the presence and position of certain chemical groups on the thiazolidinone structure were crucial for its anticancer activity. nih.gov Specifically, compounds designated as 6a , 7e , and 7g demonstrated potent antiproliferative activity across all tested cancer cell lines. nih.gov

In another study, thiazolidine derivatives were shown to induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, suggesting they could act as potential anticancer agents by targeting multiple cellular mechanisms. For instance, a mono-thiazolidin-4-one derivative showed an IC50 value of 15 µM in HeLa cells, while a bis-thiazolidin-4-one compound had an IC50 of 20 µM in A549 (lung cancer) cells, acting via cell cycle arrest.

Further research into imidazothiazolotriazinones, which incorporate a thiazolidine ring, identified a derivative, (Z)-1,3-diethyl-7-[(1H-indol-3-yl)methylidene]-1,3a,4,9a-tetrahydroimidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine-2,8(3H,7H)-dione (4n) , with exceptionally high antiproliferative activity. rsc.org This compound exhibited GI50 values (concentration for 50% growth inhibition) of less than 10 nM against 24 of the 60 cancer cell lines tested. rsc.org Experiments using annexin (B1180172) indicated that this compound induced both apoptosis and necrosis in Jurkat (T-cell leukemia) cells. rsc.org

The antiproliferative activity of 4-thiazolidinone (B1220212) derivatives has also been investigated against human colon carcinoma cell lines with varying COX-2 expression. nih.gov The findings revealed that a 2-phenylimino derivative (3 ) was most effective against the HT29 cell line, which has high COX-2 expression. In contrast, a 2,4-thiazolidindione derivative (4 ) showed antiproliferative properties across all tested cell lines, suggesting its mechanism may involve targets other than COX-2 inhibition. nih.gov

Spirothiazolidinedione derivatives have also been synthesized and evaluated. beilstein-journals.org Flow cytometry analysis showed that compounds 17 , 20 , and 22 induced a hypodiploidal DNA peak in U937, K562, and Jurkat cell lines, respectively, indicating an inability to halt the cell division cycle at checkpoints, ultimately leading to cell death. beilstein-journals.org Compound 22 induced apoptosis in 68.65% of Jurkat cells at a concentration of 0.75 nM. beilstein-journals.org

Table 1: Antiproliferative Activity of Thiazolidine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Key Findings |

|---|---|---|---|

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones (6a, 7e, 7g) | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity. nih.gov | The substitution pattern on the aryl ring is critical for activity. nih.gov |

| Mono-thiazolidin-4-one | HeLa | Apoptosis induction (IC50: 15 µM). | Targets multiple cellular mechanisms. |

| Bis-thiazolidin-4-one | A549 | Cell cycle arrest (IC50: 20 µM). | Demonstrates activity in lung cancer cells. |

| Imidazothiazolotriazinone (4n) | 60 cancer cell lines | High antiproliferative activity (GI50 < 10 nM in 24 lines). rsc.org | Induces apoptosis and necrosis in Jurkat cells. rsc.org |

| 2-Phenylimino-4-thiazolidinone (3) | HT29 (high COX-2) | Inhibited cell growth. nih.gov | Activity correlated with COX-2 expression. nih.gov |

| 2,4-Thiazolidindione (4) | Multiple colon cancer lines | Broad antiproliferative properties. nih.gov | Suggests targets other than COX-2. nih.gov |

| Spirothiazolidinedione (22) | Jurkat | Induced apoptosis (68.65% at 0.75 nM). beilstein-journals.org | Leads to cell death by disrupting cell cycle checkpoints. beilstein-journals.org |

The thiazolidine nucleus is a versatile scaffold for developing new antimicrobial agents. Various derivatives have shown significant activity against a range of bacterial and fungal pathogens.

A study on novel thiazolidine derivatives reported potent antibacterial activity. ijpsjournal.com Specifically, derivative ST-3 was highly effective against Escherichia coli with an IC50 value of 18.31 ± 0.68 mm, and ST-1 showed significant inhibition of Staphylococcus aureus (IC50: 19.65 ± 0.57 mm) and Pseudomonas aeruginosa (IC50: 20.63 ± 0.57 mm). ijpsjournal.com These compounds outperformed the standard drug, Moxifloxacin, in some cases. ijpsjournal.com Additionally, ST-1 displayed promising antifungal activity against Candida parapsilosis with an IC50 of 16.34 ± 0.58 mm. ijpsjournal.com The antimicrobial action of thiazolidine derivatives is attributed to their ability to interact with microbial enzymes and disrupt cellular functions. ijpsjournal.com

Another series of sydnonyl-substituted thiazolidine derivatives demonstrated notable antifungal properties. mdpi.com While showing limited antibacterial activity against S. aureus, Proteus vulgaris, and E. coli, these compounds exhibited significant growth inhibition against the fungi Penicillium citrinum and Aspergillus niger, with activity 1.5 to 4.4 times higher than the standard drug Griseofulvin. mdpi.com

Further research synthesized new thiazole (B1198619) derivatives bearing a thiazolidin-4-one structure. scielo.br All synthesized compounds showed some level of antimicrobial activity. Compound 4f was particularly effective against Candida glabrata, and compound 4b was the most active against all tested bacterial species, especially Klebsiella pneumoniae. scielo.br

The synthesis of novel thiazolidinediones incorporating thiosemicarbazide (B42300) moieties also yielded compounds with good antibacterial activity. derpharmachemica.com Compounds A2 and A5 showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values of 31.25µg/ml against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. derpharmachemica.com

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Derivative Class | Target Microorganism | Activity Measurement (IC50/MIC) | Key Findings |

|---|---|---|---|

| Thiazolidine derivative (ST-3) | Escherichia coli | IC50: 18.31 ± 0.68 mm ijpsjournal.com | Potent antibacterial activity. ijpsjournal.com |

| Thiazolidine derivative (ST-1) | Staphylococcus aureus | IC50: 19.65 ± 0.57 mm ijpsjournal.com | Significant inhibition compared to standard. ijpsjournal.com |

| Thiazolidine derivative (ST-1) | Pseudomonas aeruginosa | IC50: 20.63 ± 0.57 mm ijpsjournal.com | Notable antibacterial efficacy. ijpsjournal.com |

| Thiazolidine derivative (ST-1) | Candida parapsilosis | IC50: 16.34 ± 0.58 mm ijpsjournal.com | Promising antifungal potential. ijpsjournal.com |

| Sydnonyl-substituted thiazolidines | Penicillium citrinum, Aspergillus niger | 1.5-4.4 times more active than Griseofulvin. mdpi.com | Significant antifungal but weak antibacterial activity. mdpi.com |

| Thiazole-thiazolidin-4-one (4f) | Candida glabrata | MIC: 31.25 µg/ml scielo.br | Exhibited efficacy against C. glabrata. scielo.br |

| Thiazole-thiazolidin-4-one (4b) | Klebsiella pneumoniae | MIC: 62.5 µg/ml scielo.br | Most active compound against tested bacteria. scielo.br |

| Thiazolidinediones (A2, A5) | B. subtilis, S. aureus, P. aeruginosa | MIC: 31.25 µg/ml derpharmachemica.com | Good spectrum of antibacterial activity. derpharmachemica.com |

The investigation of thiazolidine derivatives for antiviral properties has yielded mixed but occasionally promising results. The screening of these compounds is typically performed in cell culture models against a diverse panel of viruses.

In one study, a series of novel 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles were synthesized and evaluated as anti-HIV agents. nih.gov These compounds were found to significantly inhibit HIV-1 replication in vitro. nih.gov The potency was influenced by substituents on the phenyl ring at the C-1 position and the stereochemistry of the molecule. The most active compound was the trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole, which did not show inhibitory activity against HIV-2. nih.gov

Another study evaluated a series of 3-hydrazono-5-nitro-2-indolinone derivatives, including some with a 4-thiazolidinone ring, for broad-spectrum antiviral activity. semanticscholar.org While most compounds showed limited activity, a 5-methyl-4-thiazolidinone derivative (4e ) demonstrated the most favorable antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus. semanticscholar.org